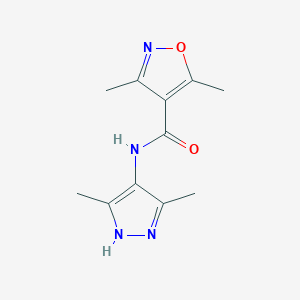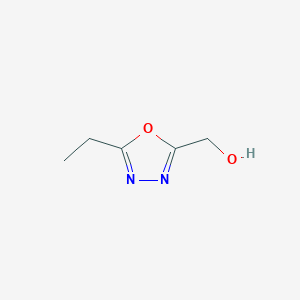
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide, also known as DZP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a positive allosteric modulator of the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitters in the brain.
作用机制
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, which is the primary neurotransmitter that binds to this receptor. N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide binds to a specific site on the GABA-A receptor, which results in an increase in the opening of the chloride ion channel. This leads to an increase in the inhibitory effects of GABA on the neurons in the brain, which can result in sedation, anxiolysis, and anticonvulsant effects.
Biochemical and Physiological Effects
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide has been shown to increase the duration of the opening of the chloride ion channel in the GABA-A receptor, which leads to an increase in the inhibitory effects of GABA. This can result in sedation, anxiolysis, and anticonvulsant effects. N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide has also been shown to increase the binding affinity of GABA to the GABA-A receptor, which can enhance the effects of GABA.
实验室实验的优点和局限性
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide has a number of advantages for use in lab experiments. It is a highly specific tool that can be used to study the effects of the GABA-A receptor without affecting other neurotransmitter systems. It is also relatively easy to synthesize and has a long shelf life. However, N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide has some limitations for use in lab experiments. It is a synthetic compound that may not accurately represent the effects of endogenous compounds on the GABA-A receptor. Additionally, N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide has a relatively low potency, which can limit its usefulness in some experiments.
未来方向
There are a number of future directions for research on N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide. One area of research is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. These compounds could be used to treat a range of neurological disorders, including anxiety, insomnia, and epilepsy. Another area of research is the study of the effects of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide on different subtypes of the GABA-A receptor. This could help to identify new targets for drug development. Finally, research could be conducted to investigate the potential use of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide in combination with other drugs to enhance its effects or to reduce side effects.
合成方法
The synthesis method of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base. This reaction results in the formation of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide as a white crystalline solid with a melting point of 214-216°C.
科学研究应用
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide has been used extensively in scientific research as a tool to study the GABA-A receptor. This receptor is involved in the regulation of neurotransmitters in the brain and is a target for many drugs used to treat anxiety, insomnia, and epilepsy. By studying the effects of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide on the GABA-A receptor, researchers can gain a better understanding of how this receptor works and how it can be targeted to treat neurological disorders.
属性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-5-9(8(4)17-15-5)11(16)12-10-6(2)13-14-7(10)3/h1-4H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMVXVCLIFFKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)
